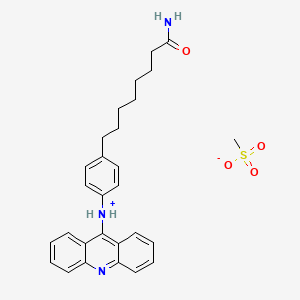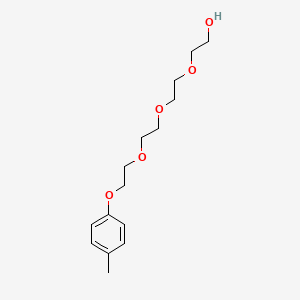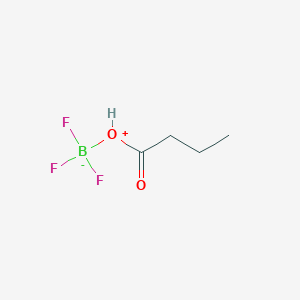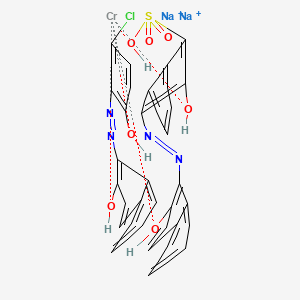
Benzamide, 5-acetamido-2-allyloxy-4-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 5-acetamido-2-allyloxy-4-ethyl-: is a chemical compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in pharmaceuticals, agriculture, and industrial processes. This particular compound is characterized by its unique structure, which includes an acetamido group, an allyloxy group, and an ethyl group attached to the benzamide core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For Benzamide, 5-acetamido-2-allyloxy-4-ethyl-, the synthesis can be achieved through the following steps:
Acylation Reaction: The acetamido group can be introduced via acylation of the corresponding amine with acetic anhydride or acyl chloride.
Allylation: The allyloxy group can be introduced through an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods: Industrial production of benzamide derivatives often involves the use of green chemistry principles to minimize environmental impact. Methods such as ultrasonic irradiation in the presence of Lewis acidic ionic liquids immobilized on diatomite earth have been reported to be efficient and eco-friendly .
化学反応の分析
Types of Reactions:
Oxidation: Benzamide derivatives can undergo oxidation reactions, often resulting in the formation of carboxylic acids.
Reduction: Reduction reactions can convert benzamides to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and bases (e.g., sodium hydroxide) are often employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated benzamides or other substituted derivatives.
科学的研究の応用
Benzamide, 5-acetamido-2-allyloxy-4-ethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Benzamide derivatives are known for their analgesic, anti-inflammatory, and anticancer properties.
Industry: Used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of Benzamide, 5-acetamido-2-allyloxy-4-ethyl- involves its interaction with specific molecular targets. For instance, benzamide derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a role in inflammation and pain pathways . The compound’s structure allows it to bind effectively to these enzymes, thereby reducing their activity and exerting anti-inflammatory effects.
類似化合物との比較
5-Acetamido-2-hydroxy benzoic acid derivatives: Known for their analgesic and anti-inflammatory properties.
2,3-Dimethoxy benzamides: Exhibits antioxidant and antibacterial activities.
3-Acetoxy-2-methyl benzamides: Used in various industrial applications.
Uniqueness: Benzamide, 5-acetamido-2-allyloxy-4-ethyl- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the allyloxy group, in particular, provides additional sites for chemical modification, making it a versatile compound for various applications.
特性
CAS番号 |
73664-64-9 |
|---|---|
分子式 |
C14H18N2O3 |
分子量 |
262.30 g/mol |
IUPAC名 |
5-acetamido-4-ethyl-2-prop-2-enoxybenzamide |
InChI |
InChI=1S/C14H18N2O3/c1-4-6-19-13-7-10(5-2)12(16-9(3)17)8-11(13)14(15)18/h4,7-8H,1,5-6H2,2-3H3,(H2,15,18)(H,16,17) |
InChIキー |
POTICMRAHJRAAJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1NC(=O)C)C(=O)N)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


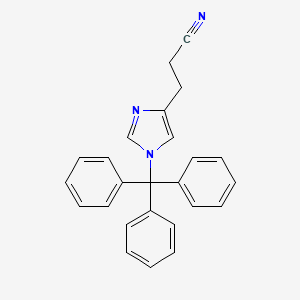
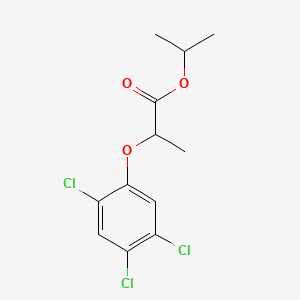
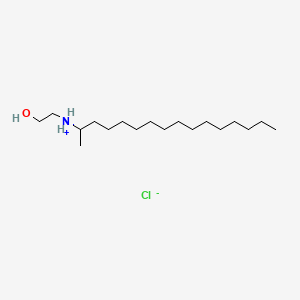

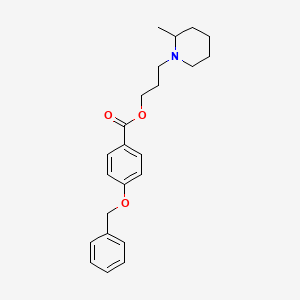
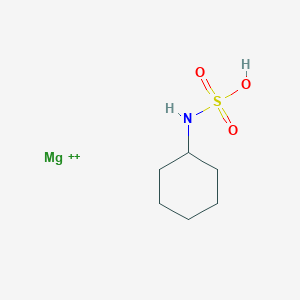
![ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate](/img/structure/B13765439.png)
